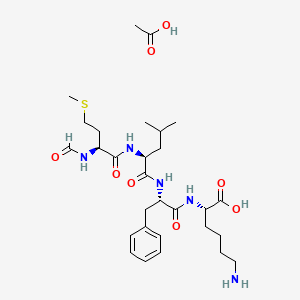

For-Met-Leu-Phe-Lys-OH.CH3CO2H

Description

Historical Context and Discovery of N-Formylated Peptides as Chemoattractants

The recognition of N-formylated peptides as potent chemoattractants for leukocytes, particularly neutrophils, marked a pivotal moment in understanding innate immunity. nih.gov Early observations noted that bacteria released substances that attracted phagocytic cells to sites of infection. nih.gov In the 1970s, Schiffmann and his colleagues systematically investigated this phenomenon. nih.gov Building on the knowledge that bacteria initiate protein synthesis with N-formylmethionine, they synthesized various N-formylated peptides and tested their ability to attract neutrophils. nih.govwikipedia.org Their findings revealed that short peptides commencing with N-formylmethionine were powerful chemoattractants for these immune cells. nih.gov This discovery provided a molecular basis for the initial stages of the inflammatory response to bacterial invasion. wikipedia.org Subsequent research led to the isolation and identification of N-formyl-methionyl-leucyl-phenylalanine (fMLF) from Escherichia coli culture supernatants, confirming that bacteria naturally produce these chemoattractant molecules. nih.gov

Biochemical Significance of N-Formylation in Peptides

The N-formyl group is a critical determinant of the biological activity of these peptides. dntb.gov.uamdpi.com This modification, the addition of a formyl group to the N-terminal amino acid, is a hallmark of proteins synthesized by prokaryotes and by eukaryotic organelles of endosymbiotic origin, such as mitochondria. chemistryviews.orgmicrobialcell.comnih.gov In contrast, protein synthesis in the cytoplasm of eukaryotic cells typically begins with a non-formylated methionine. microbialcell.com This fundamental difference allows the innate immune system to recognize N-formylated peptides as "non-self" or as signals of cellular damage. wikipedia.orgmicrobialcell.com The formyl group is essential for high-affinity binding to a specific class of G protein-coupled receptors on the surface of phagocytic cells, known as formyl peptide receptors (FPRs). mdpi.comacs.org The interaction between the N-formylated peptide and its receptor initiates a signaling cascade within the leukocyte, leading to directed cell movement (chemotaxis), the release of antimicrobial agents, and the production of reactive oxygen species, all crucial components of the host's defense mechanism. mdpi.comnih.gov

Overview of For-Met-Leu-Phe-Lys-OH.CH3CO2H as a Model Formylated Peptide Agonist

For-Met-Leu-Phe-Lys-OH, a synthetic tetrapeptide, serves as a valuable model agonist in the study of formyl peptide receptors. It is an analog of the archetypal chemoattractant fMLF. google.com The addition of a lysine (B10760008) residue to the C-terminus of fMLF often enhances its biological activity and provides a site for chemical modification, such as the attachment of fluorescent tags or radioisotopes, without significantly compromising its ability to bind to and activate FPRs. nih.govaai.orgnih.gov For instance, a fluoresceinated derivative, f-Met-Leu-Phe-Lys-FITC, has been used to study neutrophil chemotaxis. aai.org The acetate (B1210297) salt form, this compound, ensures stability and solubility for experimental use. Its potency as a chemoattractant is significant, with some studies indicating it can be substantially more active than other N-formylated peptides. google.com

Scope and Significance of Academic Research on this compound

The academic research involving For-Met-Leu-Phe-Lys-OH and its derivatives is extensive and multifaceted. A primary area of investigation is its use as a tool to probe the structure and function of formyl peptide receptors. nih.gov By using radiolabeled or fluorescently tagged versions of this peptide, researchers can track receptor binding, internalization, and cellular trafficking. aai.orgresearchgate.net For example, a photoaffinity ligand derived from N-formyl-Met-Leu-Phe-Lys was developed to facilitate the purification and analysis of the N-formyl peptide receptor. nih.gov

Furthermore, this compound is instrumental in studies of leukocyte physiology and the molecular mechanisms of chemotaxis. nih.gov Research has utilized this peptide to investigate the signaling pathways activated upon receptor engagement, including calcium mobilization and the activation of protein kinases. aai.org It has also been employed in models of inflammation to quantify leukocyte infiltration into tissues. nih.gov For instance, a technetium-labeled analog of For-Met-Leu-Phe-Lys was used to measure neutrophil accumulation in experimental models of acute pancreatitis. nih.gov The development of derivatives of this peptide continues to be an active area of research, with the aim of creating more potent and specific probes for studying and potentially imaging inflammatory processes. nih.gov

Detailed Research Findings

The following table summarizes key findings from various research articles concerning N-formylated peptides and their analogs.

| Finding | Key Compound(s) | Research Focus | Reference |

| N-formylated peptides are potent chemoattractants for neutrophils. | N-formyl-methionyl-leucine, N-formyl-methionyl-phenylalanine | Discovery of Chemoattraction | nih.gov |

| N-formylmethionyl-leucyl-phenylalanine (fMLF) is a major chemotactic factor in E. coli. | fMLF | Identification of Natural Chemoattractants | nih.gov |

| The N-formyl group is crucial for high bioactivity. | For-Met-Leu-Phe-OH | Structure-Activity Relationship | semmelweis.hu |

| For-Met-Leu-Phe-Lys-OH can be significantly more active than other N-formyl peptides. | For-Met-Leu-Phe-Lys-OH | Agonist Potency | google.com |

| A fluoresceinated derivative of For-Met-Leu-Phe-Lys is used to study neutrophil chemotaxis. | f-Met-Leu-Phe-Lys-FITC | Research Tool Development | aai.org |

| A photoaffinity ligand derived from N-formyl-Met-Leu-Phe-Lys aids in receptor purification. | N-formyl-Met-Leu-Phe-N epsilon-(2-(p-azidosalicylamido)ethyl-1,3'- dithiopropionyl)-Lys | Receptor Characterization | nih.gov |

| A technetium-labeled analog of fMLFK is used to quantify neutrophil accumulation in pancreatitis. | 99mTc-labeled fMLFK-HYNIC | In Vivo Imaging of Inflammation | nih.gov |

Properties

Molecular Formula |

C29H47N5O8S |

|---|---|

Molecular Weight |

625.8 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C27H43N5O6S.C2H4O2/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28;1-2(3)4/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38);1H3,(H,3,4)/t20-,21-,22-,23-;/m0./s1 |

InChI Key |

PJCCSAMYTSYCPZ-JSEXCYGQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O.CC(=O)O |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization Strategies of For Met Leu Phe Lys Oh.ch3co2h

Solid-Phase Peptide Synthesis (SPPS) Methodologies for For-Met-Leu-Phe-Lys-OH.CH3CO2H

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the routine preparation of peptides like this compound. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. bachem.com The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing, thus streamlining the purification process at each cycle. bachem.com

The synthesis commences from the C-terminus by attaching the first protected amino acid (Lysine) to the resin. Each synthesis cycle consists of two main steps: the deprotection of the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next Nα-protected amino acid in the sequence. bachem.com This cycle is repeated for Leucine (B10760876), Phenylalanine, and Methionine. The final step involves the formylation of the N-terminal Methionine, followed by cleavage of the complete peptide from the resin and removal of any remaining side-chain protecting groups.

Fmoc/tBu Chemistry in this compound Synthesis

The most widely used strategy for the SPPS of this peptide is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. seplite.comnih.gov This methodology is favored for its mild reaction conditions. seplite.com The Nα-amino group of each incoming amino acid is protected by the base-labile Fmoc group, while the reactive side chains are protected by acid-labile groups, typically derived from tert-butyl alcohol (tBu). seplite.com

For the synthesis of For-Met-Leu-Phe-Lys-OH, the following protected amino acids are typically used:

Fmoc-Lys(Boc)-OH: The ε-amino group of the Lysine (B10760008) side chain is protected by the acid-labile tert-butoxycarbonyl (Boc) group. pacific.edu

Fmoc-Phe-OH: Phenylalanine's side chain is generally stable and does not require protection.

Fmoc-Leu-OH: Leucine's side chain is non-reactive and needs no protection.

Fmoc-Met-OH: Methionine's thioether side chain is susceptible to oxidation but is often used without protection, with scavengers added during final cleavage to mitigate side reactions.

The synthesis cycle begins with the cleavage of the Fmoc group using a mild organic base, most commonly a solution of 20-40% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.comnih.gov The liberated N-terminal amine is then ready to be coupled with the carboxyl group of the next incoming Fmoc-protected amino acid. After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (like Boc on Lysine) are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA). peptide.com

A significant challenge in Fmoc chemistry is the potential for aspartimide formation if Aspartic acid is present in the sequence, which can lead to by-products. nih.gov However, this is not a concern for the For-Met-Leu-Phe-Lys-OH sequence.

Coupling Reagents and Conditions Optimization for this compound Synthesis

The formation of the amide (peptide) bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid requires an activating agent, known as a coupling reagent. iris-biotech.depeptide.com The choice of coupling reagent and conditions is critical for achieving high yields and minimizing side reactions, particularly racemization. bachem.com

Common classes of coupling reagents include carbodiimides and phosphonium (B103445) or aminium/uronium salts. iris-biotech.debachem.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective activators. peptide.com DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble and easier to wash away. peptide.com To suppress racemization, carbodiimide (B86325) couplings are almost always performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). peptide.compeptide.com

Aminium/Uronium Salts: Reagents such as HBTU, HATU, and HCTU are highly efficient and lead to fast coupling reactions. bachem.com They are generally considered superior for difficult couplings, such as those involving sterically hindered amino acids. iris-biotech.de COMU, an Oxyma-based reagent, is noted for its high reactivity and improved safety profile compared to HOBt/HOAt-based reagents. iris-biotech.debachem.com

Optimization of the synthesis of For-Met-Leu-Phe-Lys-OH would involve selecting the most appropriate coupling reagent and adjusting reaction times and temperature to ensure complete acylation at each step. Microwave-assisted SPPS can significantly accelerate coupling times. peptidetherapeutics.org

| Reagent Class | Examples | Key Characteristics | Common Additive |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective; DIC preferred for SPPS due to soluble byproduct. peptide.com | HOBt, Oxyma (to suppress racemization) peptide.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for sterically hindered couplings. bachem.compeptide.com | Generally incorporated (based on HOBt or HOAt) |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU, COMU | Fast and efficient; HATU is very reactive; COMU is a safer, highly reactive alternative. iris-biotech.debachem.com | Generally incorporated (based on HOBt, HOAt, or Oxyma) |

N-Formylation Procedures for the Methionine Residue in Peptide Synthesis

The N-terminal formyl group is a critical feature of the target peptide. This modification is typically performed after the entire peptide chain (Met-Leu-Phe-Lys) has been assembled on the solid support but before the final cleavage and side-chain deprotection step. nih.gov This on-resin formylation prevents unwanted formylation of the Lysine side-chain amine, which is still protected by the Boc group.

A common and effective method for on-resin formylation involves using a pre-activated formylating agent. nih.gov One established procedure is to react formic acid with a carbodiimide like DCC in a suitable solvent (e.g., diethyl ether) to form a mixed anhydride, which then serves as the formylating reagent. nih.gov The resin-bound peptide is then treated with this reagent, often overnight at a reduced temperature, to ensure complete formylation of the terminal methionine's alpha-amino group. nih.gov

An alternative strategy addresses the potential instability of the formyl group during final deprotection steps. nih.gov In this approach, a pre-activated Nα-formyl methionine is coupled to the fully assembled and deprotected peptide chain (Leu-Phe-Lys-resin) as the final coupling step. nih.gov This method avoids exposing the sensitive formyl group to the multiple steps of a long synthesis.

Solution-Phase Synthesis Approaches for this compound

While less common for routine peptide synthesis, solution-phase peptide synthesis (SolPPS) remains a viable, and sometimes necessary, alternative. nih.govmdpi.com This classical approach involves coupling amino acids or peptide fragments in a homogenous solution. youtube.com Unlike SPPS, intermediates must be isolated and purified after each step, which can be labor-intensive. mdpi.com

For a pentapeptide like For-Met-Leu-Phe-Lys-OH, a solution-phase strategy would likely involve a fragment condensation approach. For example, two dipeptides (e.g., For-Met-Leu and Phe-Lys) could be synthesized separately and then coupled together. This minimizes the number of purification steps compared to a stepwise, single amino acid addition strategy. The key challenges in solution-phase synthesis are maintaining solubility of the growing peptide chain and preventing racemization during fragment coupling. nih.gov Modern coupling reagents, such as T3P® (cyclic propylphosphonic anhydride), have been shown to promote rapid and efficient peptide bond formation in solution with minimal epimerization. mdpi.com

Synthesis of this compound Analogues and Derivatives for Research

To investigate structure-activity relationships, researchers often synthesize analogues of the parent peptide. This involves systematically replacing one or more amino acids with other canonical or non-canonical amino acids (ncAAs). nih.gov These modifications can alter the peptide's conformation, stability against enzymatic degradation, and receptor binding affinity. peptidetherapeutics.org

Incorporation of Non-Canonical Amino Acids into this compound Analogues

The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy for creating novel peptide analogues with unique properties. mdpi.commdpi.com ncAAs are amino acids that are not among the 20 proteinogenic ones and can feature modified side chains, different stereochemistry (D-amino acids), or altered backbones. nih.gov

The synthesis of these analogues is readily achieved using the established Fmoc-based SPPS methodology. mdpi.com The desired ncAA is prepared as an Nα-Fmoc protected building block and is incorporated into the peptide sequence at the desired position using standard coupling protocols.

| Position in fMLPK | Potential ncAA Substitution | Rationale for Modification |

|---|---|---|

| Methionine (Met) | Norleucine (Nle) | Nle is an isosteric, non-oxidizable analogue of Met, which can improve peptide stability. acs.org |

| Phenylalanine (Phe) | Cyclohexylalanine (Cha) | Increases lipophilicity and can alter conformational preferences. |

| Leucine (Leu) | tert-Leucine (t-Leu) | Introduces significant steric bulk, which can constrain peptide conformation and increase resistance to proteolysis. |

| Lysine (Lys) | Ornithine (Orn) | Shortens the side chain by one methylene (B1212753) group, potentially altering charge presentation and receptor interactions. nih.gov |

| Any Position | D-Amino Acid (e.g., D-Phe) | Can significantly increase stability against enzymatic degradation by proteases. mdpi.com |

The synthesis of such analogues allows for a detailed exploration of the chemical space around the parent peptide, leading to the development of more potent, stable, or selective research tools.

Design and Synthesis of Hybrid α/β-Peptide Analogues of this compound

The development of peptide analogues with enhanced stability and novel conformational properties is a significant goal in medicinal chemistry. One effective strategy is the incorporation of β-amino acids into the native α-peptide backbone, creating α/β-peptide hybrids. mdpi.comnih.gov These hybrid structures can adopt unique secondary structures not accessible to natural peptides and often exhibit marked resistance to proteolytic degradation by peptidases. mdpi.com

The rationale for designing α/β-peptide analogues of For-Met-Leu-Phe-Lys-OH is to create peptidomimetics with constrained conformations that may offer higher receptor affinity or selectivity. The synthesis of these hybrids can be approached through several methods. Solution-phase synthesis is a viable route, where techniques like the Arndt–Eistert synthesis can be employed to convert an α-amino acid into its β-analogue, which is then incorporated into the peptide sequence. mdpi.com

For more complex structures, solid-phase peptide synthesis (SPPS) is often preferred. nih.govmdpi.com This can involve the use of pre-synthesized dimeric or tetrameric building blocks containing both α- and β-amino acid residues. nih.gov These blocks are then sequentially coupled on a solid support to construct the final hybrid peptide. A key challenge in the synthesis of peptide/β-peptoid hybrids is stability under acidic conditions, which are often required for cleavage from the resin and deprotection of side chains. nih.gov Research has shown that minimizing the time of exposure to strong acids is crucial to prevent the formation of byproducts, particularly when α-chiral benzyl (B1604629) side chains are present in the β-peptoid units. nih.gov

Chemo-Enzymatic Synthesis Approaches for Modified this compound Peptides

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high stereoselectivity and efficiency of enzymatic reactions. frontiersin.org This approach is particularly valuable for creating complex, modified peptides that are difficult to produce through purely chemical or biological means. While specific chemo-enzymatic syntheses for For-Met-Leu-Phe-Lys-OH are not extensively detailed in the literature, the principles can be readily applied.

The process typically begins with the chemical synthesis of the core peptide backbone, in this case, For-Met-Leu-Phe-Lys. This chemically synthesized peptide can then serve as a substrate for enzymatic modification. For instance, enzymes such as glycosyltransferases could be used to attach specific glycan structures to the peptide. frontiersin.org The lysine residue, with its primary amino group on the side chain, presents a potential site for such modifications.

Another powerful chemo-enzymatic technique is native chemical ligation, which can be used to join a chemically synthesized peptide fragment with another peptide or molecule. nih.gov For example, a modified N-terminal fragment could be ligated to a C-terminal fragment containing the lysine residue, which may have been separately modified using enzymatic methods. This strategy allows for a modular approach to constructing highly complex and specifically modified For-Met-Leu-Phe-Lys-OH analogues for advanced research applications. frontiersin.orgnih.gov

Conjugation Chemistry of this compound for Research Probes

To investigate the interactions of For-Met-Leu-Phe-Lys-OH with its biological targets, such as the formyl peptide receptors (FPRs), it is often conjugated to reporter molecules like fluorescent dyes or photoreactive groups. This derivatization transforms the peptide into a molecular probe for studying ligand binding, receptor localization, and dynamics.

Fluorescent Labeling of this compound for Ligand Binding Studies

Fluorescently labeled ligands are invaluable tools for visualizing receptors in living cells and quantifying binding interactions. rsc.orgchemrxiv.org The For-Met-Leu-Phe-Lys-OH peptide is well-suited for fluorescent labeling due to the primary amine on the side chain of the C-terminal lysine residue. This amine serves as a convenient handle for conjugation with amine-reactive fluorophores.

A common fluorophore used for this purpose is fluorescein (B123965) isothiocyanate (FITC). nih.govpromega.com The isothiocyanate group of FITC reacts with the ε-amino group of the lysine residue under mild basic conditions to form a stable thiourea (B124793) linkage. The resulting fluorescent peptide, fMLFK-FITC, retains biological activity and can be used in a variety of assays. nih.gov For example, fMLFK-FITC has been used as a fluorescent reporter for the formyl peptide receptor (FPR) with a reported dissociation constant (Kd) of 3 nM. nih.gov Such probes are instrumental in ligand binding assays using techniques like flow cytometry and fluorescence microscopy to study receptor expression and pharmacology. nih.govresearchgate.net

| Probe | Fluorophore | Conjugation Site | Application |

| fMLFK-FITC | Fluorescein isothiocyanate | ε-amino group of Lysine | FPR ligand binding studies nih.gov |

| fMLFIIK-FITC | Fluorescein isothiocyanate | ε-amino group of Lysine | mFpr1 binding assays nih.gov |

| WK(FL)YMVm | Fluorescein | Amine on side chain | Cross-reactive reporter for FPR/FPRL1 nih.gov |

Photoaffinity Labeling Strategies for For-Met-Leu-Phe-Lys-OH-Receptor Interaction Studies

Photoaffinity labeling is a powerful technique to covalently link a ligand to its receptor, enabling the identification and characterization of the binding site. nih.govnih.gov This strategy involves incorporating a photo-reactive group into the peptide structure. Upon exposure to ultraviolet (UV) light, this group becomes activated and forms a covalent bond with nearby amino acid residues within the receptor's binding pocket. rsc.org

Several photo-reactive moieties have been incorporated into formyl peptide analogues. Arylazide derivatives are commonly used; for example, a photoactivatable arylazide derivative of the chemotactic peptide N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys has been prepared for this purpose. nih.gov This probe was biologically active and, upon UV irradiation, specifically and saturably labeled a 60-70,000-dalton protein species, corresponding to the formyl peptide receptor, in human neutrophils. nih.gov

More recently, fluorescent photoaffinity probes have been developed that combine a fluorescent reporter and a photo-reactive crosslinker in a single molecule. rsc.orgchemrxiv.org These dual-function probes allow for both visualization of the ligand-receptor complex and subsequent covalent labeling for biochemical analysis. rsc.org Such probes, often incorporating groups like benzophenone, enable specific covalent crosslinking to the target receptor (e.g., FPR1) at nanomolar concentrations in living cells, providing a powerful tool for receptor visualization and characterization. rsc.orgchemrxiv.orgresearchgate.net

| Probe Type | Photoreactive Group | Target Receptor | Key Finding |

| Arylazide derivative of f-Nle-L-F-Nle-Y-K | Arylazide | FPR | Covalently labels a 60-70 kDa protein in neutrophils. nih.gov |

| Fluorescent photoaffinity probe | Benzophenone | FPR1 | Binds and covalently crosslinks to FPR1 in living cells. rsc.orgresearchgate.net |

| Azido-peptide derivative | Azide | FPR | Used to follow the fate of the receptor-ligand complex. nih.gov |

Molecular Pharmacology of For Met Leu Phe Lys Oh.ch3co2h Receptor Interactions

Formyl Peptide Receptor (FPR) Family and For-Met-Leu-Phe-Lys-OH.CH3CO2H Binding

The FPR family in humans consists of three members: FPR1, FPR2 (also known as ALX/FPR2), and FPR3. These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and play a crucial role in mediating cellular responses to bacterial-derived and host-derived chemoattractant peptides. fMLFK exhibits distinct binding characteristics for each of these receptor subtypes.

Affinity and Specificity of this compound for FPR1

This compound is a potent and selective agonist for FPR1. This high affinity is a hallmark of the interaction between N-formylated peptides and this receptor subtype. The binding of fMLFK to FPR1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species, which are essential components of the inflammatory response to bacterial infections. The high affinity of fMLFK for FPR1 is attributed to specific molecular interactions within the receptor's binding pocket. A water-soluble heterobifunctional ligand derived from fMLFK has been shown to retain its high affinity for FPR1, underscoring the robust nature of this interaction. nih.gov

Differential Binding of this compound to FPR2 (ALX/FPR2) and FPR3

In contrast to its high affinity for FPR1, this compound displays a more nuanced and generally lower affinity for FPR2. nih.govmdpi.com However, the presence of a positively charged amino acid (lysine) at the C-terminus of fMLFK enhances its interaction with FPR2 compared to peptides with neutral or negatively charged C-termini, such as fMLF or fMLFE. nih.govmdpi.comnih.gov This suggests that the structural features of the ligand-binding pocket of FPR2 can discriminate between different formyl peptides based on their C-terminal residues. nih.govmdpi.comnih.gov

Regarding FPR3, studies have shown that it does not serve as a receptor for fMLF, and by extension, other classical N-formylated peptides like fMLFK. frontiersin.org FPR3 remains the least characterized member of the family and appears to have a different ligand profile, binding to non-formylated peptides. frontiersin.org

| Receptor | Binding Affinity/Potency | Key Characteristics |

|---|---|---|

| FPR1 | High | Potent and selective agonist. |

| FPR2 (ALX/FPR2) | Lower than FPR1, but significant | Binding is enhanced by the positively charged C-terminal lysine (B10760008). |

| FPR3 | No significant binding | Does not respond to classical N-formylated peptides. |

Characterization of Ligand Binding Pockets for this compound

Recent advances in structural biology, including cryo-electron microscopy, have provided detailed insights into the ligand-binding pockets of FPR1 and FPR2. researchgate.netnih.govresearchgate.net

The binding pocket of FPR1 is characterized by a unique R2015.38XXXR2055.42 (RXXXR) motif that is critical for recognizing the N-formyl group of the peptide. researchgate.netnih.gov Specifically, Arg2055.42, along with Asp1063.33, forms hydrogen bonds with the N-formyl group and the N-formylmethionine residue. researchgate.netnih.gov The rest of the peptide is accommodated in a hydrophobic pocket formed by residues from several transmembrane helices. nih.gov

The ligand-binding pocket of FPR2 shares some similarities with FPR1, including the conservation of key residues for N-formyl group recognition. nih.govnih.gov However, a key difference lies in the electrostatic potential of the pocket. FPR2 possesses a negatively charged residue, Asp-2817.32, which is not present in FPR1. nih.govnih.gov This residue is thought to interact favorably with the positively charged lysine at the C-terminus of fMLFK, providing a structural basis for the enhanced potency of such peptides at FPR2. nih.govnih.gov Conversely, this negatively charged environment is repulsive to peptides with negatively charged C-termini. nih.govnih.gov

Structural Determinants of this compound-Receptor Interaction

The specific chemical features of this compound are critical for its interaction with the FPR family. The N-formyl group and the C-terminal lysine residue play pivotal roles in receptor recognition, specificity, and potency.

Role of the N-Formyl Group in Receptor Recognition

The N-formyl group is an essential structural feature for the high-affinity binding and activation of both FPR1 and FPR2. nih.govnih.gov This moiety, which is characteristic of peptides synthesized by bacteria, is a key pathogen-associated molecular pattern (PAMP) recognized by the innate immune system. Structural studies have confirmed that the N-formyl group engages in specific hydrogen bonding interactions with conserved arginine residues within the binding pockets of FPR1 and FPR2. nih.govresearchgate.netnih.gov This interaction is a primary determinant for receptor activation. nih.gov The substitution of the N-formyl group with other chemical groups can dramatically alter the peptide's activity, often converting an agonist into an antagonist. nih.gov

Importance of C-Terminal Amino Acid Residues (Lysine) for FPR Specificity and Potency

While the N-formyl group is crucial for general recognition by FPR1 and FPR2, the amino acid residues at the C-terminus play a significant role in determining specificity and potency, particularly for FPR2. nih.gov The presence of the positively charged lysine residue at the C-terminus of this compound is a key determinant of its activity at FPR2. nih.govmdpi.comnih.govnih.gov

As mentioned previously, the binding pocket of FPR2 contains a negatively charged residue, Asp-2817.32. nih.govnih.gov This residue creates a favorable electrostatic interaction with the positively charged side chain of the C-terminal lysine in fMLFK. nih.govnih.gov This interaction is believed to be responsible for the increased potency of fMLFK at FPR2 compared to peptides lacking this positive charge. nih.govnih.gov Mutagenesis studies where Asp-2817.32 was replaced with a neutral amino acid resulted in a reduced affinity for fMLFK, confirming the importance of this electrostatic interaction. nih.gov In contrast, FPR1 is less sensitive to the charge of the C-terminal residue, with its binding affinity being more heavily influenced by the N-terminal portion of the peptide. nih.govnih.gov

| Structural Feature | Role in Receptor Interaction | Primary Receptor(s) Involved |

|---|---|---|

| N-Formyl Group | Essential for high-affinity binding and receptor activation through hydrogen bonding with conserved arginine residues. | FPR1 and FPR2 |

| C-Terminal Lysine | Enhances potency and specificity for FPR2 through electrostatic interaction with Asp-2817.32 in the binding pocket. | FPR2 |

Key Receptor Residues Involved in this compound Binding (e.g., Asp-281 in FPR2)

The binding of fMLPK to FPR2 is a highly specific interaction mediated by key amino acid residues within the receptor's binding pocket. Unlike FPR1, which binds the classic formyl peptide fMet-Leu-Phe (fMLF) with high affinity, FPR2 shows a preference for longer peptides, particularly those with a positively charged C-terminus, such as the lysine residue in fMLPK. mdpi.comnih.gov

One of the most critical residues for this selective binding in FPR2 is Aspartate-281 (Asp-281), located in the seventh transmembrane (TM7) domain. mdpi.comnih.gov The negatively charged carboxyl group of Asp-281 is thought to form a stable electrostatic interaction, or salt bridge, with the positively charged amino group of the lysine side chain in fMLPK. nih.govnih.gov This interaction is a major determinant for the higher affinity of fMLPK for FPR2 compared to peptides with neutral or negatively charged C-termini. nih.gov

Site-directed mutagenesis studies have confirmed the importance of Asp-281. When Asp-281 was replaced with a neutral glycine (B1666218) residue (D281G), the receptor's affinity for fMLPK was significantly reduced. nih.gov Conversely, this mutation increased the receptor's affinity for peptides with negatively charged C-termini, highlighting the crucial role of electrostatic forces at this position in determining ligand specificity. nih.gov

Other conserved residues within the binding pocket also play a vital role. A triad (B1167595) of polar residues, including Asp-106 in TM3, Arg-201 in TM5, and Arg-205 in TM5, are essential for recognizing the N-formyl group of the peptide ligand. researchgate.netnih.govresearchgate.net These residues form a network of polar interactions that anchor the N-terminus of the peptide deep within the receptor's activation chamber. nih.govresearchgate.net

The table below summarizes key residues in FPR2 and their proposed roles in binding fMLPK.

| Residue | Location | Proposed Role in fMLPK Binding | Supporting Evidence |

|---|---|---|---|

| Asp-281 | Transmembrane Domain 7 (TM7) | Forms an electrostatic interaction (salt bridge) with the positively charged Lysine residue of fMLPK, enhancing binding affinity and selectivity. nih.govnih.gov | Site-directed mutagenesis (D281G) reduces affinity for fMLPK and increases affinity for negatively charged peptides. nih.gov |

| Asp-106 | Transmembrane Domain 3 (TM3) | Part of a polar interaction network that recognizes the N-formyl group and main-chain amines of the peptide. researchgate.net | Mutagenesis studies show this residue is critical for the agonistic activity of formyl peptides. researchgate.net |

| Arg-201 | Transmembrane Domain 5 (TM5) | Forms hydrogen bonds with the N-formyl group and the main-chain carbonyl of the peptide's second amino acid (Leucine). researchgate.net | Cryo-EM structures and mutagenesis data confirm its importance in formylpeptide recognition. nih.govresearchgate.net |

| Arg-205 | Transmembrane Domain 5 (TM5) | Contributes to the polar interaction network that stabilizes the N-terminus of the bound peptide. mdpi.comresearchgate.net | Identified in early mutagenesis studies as crucial for ligand interaction. mdpi.comnih.gov |

Conformational Dynamics of this compound upon Receptor Binding

The binding of an agonist like fMLPK to a GPCR is not a simple lock-and-key mechanism but rather a dynamic process that induces significant conformational changes in the receptor, transitioning it from an inactive to an active state. nih.gov Upon binding, fMLPK penetrates deep into the transmembrane core of FPR2, adopting an extended conformation. nih.gov This insertion into the binding pocket acts as a molecular trigger.

The binding event initiates a series of rearrangements in the transmembrane helices. Spectroscopic and kinetic studies on formyl peptide receptors suggest that the receptor undergoes rapid transitions between several states immediately following ligand binding. nih.gov Cryo-electron microscopy (cryo-EM) structures of activated FPR2 reveal that regardless of the specific agonist bound, the receptor adopts a nearly identical active-state conformation. nih.govnih.gov This involves an outward movement of the intracellular ends of transmembrane helices TM5 and TM6, and a slight inward shift of TM7. This movement opens up a cavity on the cytoplasmic side of the receptor. nih.gov

This newly formed cytoplasmic crevice is the binding site for heterotrimeric G proteins, allowing the receptor to function as a guanine (B1146940) nucleotide exchange factor (GEF) and initiate downstream signaling. nih.govnih.gov Molecular dynamics simulations suggest that the extracellular region of the unbound FPR2 is highly flexible, which may allow it to recognize a diverse array of ligands. nih.gov The binding of a specific agonist like fMLPK then stabilizes a particular active conformation, leading to a specific downstream signaling output.

G Protein-Coupled Receptor (GPCR) Activation Mechanisms by this compound

The primary function of fMLPK binding to FPR2 is to activate intracellular signaling cascades. This is achieved through the coupling of the activated receptor to heterotrimeric G proteins, which are composed of α, β, and γ subunits. nih.gov

Activation of Heterotrimeric G-Proteins (Gi/Go) by this compound

FPR2, like other chemoattractant receptors, predominantly couples to the Gi/Go family of G proteins. nih.govnih.gov These G proteins are characterized by their α subunits (αi/αo), which are sensitive to inhibition by pertussis toxin. mdpi.com The activation process begins when the fMLPK-bound, conformationally active FPR2 interacts with an inactive, GDP-bound G protein heterotrimer at the inner surface of the cell membrane. nih.govyoutube.com

This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. nih.govnih.gov The binding of GTP to Gαi induces another conformational change within the G protein itself, causing the Gαi-GTP monomer to dissociate from the Gβγ dimer. youtube.com Both the Gαi-GTP and the free Gβγ dimer are now active signaling molecules that can interact with and modulate the activity of various downstream effector proteins. nih.gov For instance, Gαi-GTP typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govkhanacademy.org The Gβγ dimer can activate other enzymes, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), and modulate ion channel activity. nih.gov

Mechanisms of Receptor Desensitization and Internalization Induced by this compound

To prevent overstimulation and allow the cell to respond to subsequent changes in agonist concentration, GPCR signaling must be tightly regulated and terminated. This process, known as desensitization, is initiated within seconds to minutes of agonist exposure. nih.gov For fMLPK-activated FPR2, desensitization involves several key steps.

First, the agonist-occupied receptor is phosphorylated on serine and threonine residues in its intracellular loops and C-terminal tail by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event increases the receptor's affinity for cytosolic proteins called β-arrestins. nih.govnih.gov

The binding of β-arrestin to the phosphorylated receptor has two main consequences. nih.gov First, it sterically hinders the receptor's ability to couple with G proteins, effectively uncoupling it from the primary signaling pathway and terminating G protein activation. nih.gov This is a rapid form of desensitization.

Second, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2. researchgate.net This initiates the internalization of the receptor-β-arrestin complex into clathrin-coated pits, removing the receptor from the cell surface. researchgate.net This process of endocytosis further attenuates the signal. nih.gov Once internalized, the receptor can be dephosphorylated and recycled back to the plasma membrane, allowing the cell to regain its sensitivity (resensitization), or it can be targeted to lysosomes for degradation, leading to a long-term reduction in receptor number (downregulation). nih.gov Studies have shown that β-arrestin recruitment is associated with a reduced rate of receptor recycling and is critical for processes like chemotaxis. nih.gov The specific patterns of GRK-mediated phosphorylation may influence whether a receptor is recycled or degraded, adding another layer of regulatory complexity. nih.gov

Compound Name Reference Table

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound / fMLPK | N-formyl-methionyl-leucyl-phenylalanyl-lysine acetate (B1210297) |

| fMLF | N-formyl-methionyl-leucyl-phenylalanine |

| GDP | Guanosine diphosphate |

| GTP | Guanosine triphosphate |

| cAMP | Cyclic adenosine (B11128) monophosphate |

Intracellular Signal Transduction Pathways Activated by For Met Leu Phe Lys Oh.ch3co2h

Calcium Mobilization Signaling Mediated by For-Met-Leu-Phe-Lys-OH.CH3CO2H

The mobilization of intracellular calcium ([Ca2+]i) is a hallmark of cellular activation by fMLFK and other formyl peptides. This increase in cytosolic calcium is a critical second messenger that initiates a multitude of downstream cellular events.

The activation of Phospholipase C (PLC) is a pivotal step in the signaling cascade leading to calcium mobilization following FPR stimulation. Upon ligand binding, such as fMLFK, the receptor activates heterotrimeric G proteins. The Gβγ subunits of these G proteins, in turn, activate PLCβ isoforms. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This initial release of calcium is a key event in the subsequent cascade of cellular responses.

While direct studies detailing the specific role of PLC in fMLFK-induced calcium flux are limited, the well-established pathway for the related agonist fMLP provides a strong model. For fMLP, the activation of PLC-β is essential for the subsequent rise in intracellular calcium. Given that fMLFK also potently induces calcium mobilization, a similar PLC-dependent mechanism is highly probable.

The intracellular calcium dynamics initiated by fMLFK are complex and tightly regulated. The initial IP3-mediated release of calcium from the endoplasmic reticulum leads to a rapid and transient increase in cytosolic calcium concentration. This initial spike is often followed by a more sustained phase of elevated calcium levels, which is maintained by the influx of extracellular calcium through plasma membrane channels.

The regulation of this calcium signal is critical for orchestrating specific cellular functions. The return to basal cytosolic calcium levels is achieved through the action of calcium pumps and exchangers that actively transport calcium out of the cytoplasm, either back into the endoplasmic reticulum or out of the cell. Polyamines, which can be present at sites of infection, have been shown to enhance fMLP-induced calcium mobilization by inhibiting the efflux of calcium across the plasma membrane, thereby prolonging the signal. While not directly demonstrated for fMLFK, this suggests that the local microenvironment can significantly modulate the calcium dynamics initiated by formyl peptides.

Table 1: Key Events in fMLFK-Mediated Calcium Mobilization

| Step | Event | Key Molecules Involved |

| 1 | Ligand Binding | fMLFK, Formyl Peptide Receptors (FPRs) |

| 2 | G Protein Activation | Heterotrimeric G proteins (Gα and Gβγ subunits) |

| 3 | PLC Activation | Phospholipase C-β (PLCβ) |

| 4 | Second Messenger Production | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) |

| 5 | Intracellular Calcium Release | IP3 Receptors, Endoplasmic Reticulum |

| 6 | Extracellular Calcium Influx | Plasma membrane calcium channels |

| 7 | Signal Termination | Calcium pumps and exchangers |

Mitogen-Activated Protein Kinase (MAPK) Cascades Activation

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The activation of MAPK pathways is a key downstream event following FPR stimulation by ligands such as fMLFK. There are three major MAPK families: Extracellular signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPKs.

The ERK pathway is typically associated with cell growth and proliferation. Studies with fMLP have shown that its activation of ERK1/2 in monocytes is mediated through the FPRL1/FPR2 receptor and involves a pathway dependent on reactive oxygen species (ROS) and the small GTPase RhoA, but is independent of intracellular calcium release in this specific context. The activation of ERK1/2 is often associated with the phosphorylation of downstream targets that regulate gene expression and cellular function. Elevated ERK1/2 phosphorylation has been linked to the cellular responses stimulated by high concentrations of fMLP. Given fMLFK's interaction with FPR2, it is plausible that it also activates the ERK pathway, contributing to the inflammatory and cellular activation responses.

The JNK pathway is primarily activated by stress stimuli and is involved in inflammation and apoptosis. Research on fMLP has indicated that JNK activation can occur following FPR stimulation. The activation of JNKs proceeds through a kinase cascade that ultimately leads to the phosphorylation of transcription factors such as c-Jun, which in turn regulates the expression of genes involved in the cellular stress response. The precise upstream signaling components linking FPR activation by fMLFK to the JNK cascade are not as well-defined as those for the other MAPK pathways.

The p38 MAPK pathway is strongly activated by inflammatory cytokines and cellular stress and plays a critical role in inflammation. The activation of p38 MAPK by fMLP in human neutrophils has been shown to be dependent on phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and calcium. This suggests a link between the initial calcium mobilization and the activation of this particular MAPK cascade. The activation of p38 MAPK leads to the phosphorylation of downstream kinases and transcription factors that regulate the expression of inflammatory mediators.

Table 2: Overview of MAPK Pathways in Formyl Peptide Signaling

| MAPK Pathway | Primary Activators | Key Downstream Effectors | Implicated Cellular Functions |

| ERK | Growth factors, Mitogens | Transcription factors (e.g., Elk-1), other kinases | Proliferation, Differentiation, Cell survival |

| JNK | Stress stimuli, Inflammatory cytokines | Transcription factors (e.g., c-Jun, ATF2) | Inflammation, Apoptosis, Stress response |

| p38 MAPK | Inflammatory cytokines, Cellular stress | Transcription factors (e.g., ATF2, MEF2C), other kinases (e.g., MAPKAPK2) | Inflammation, Stress response, Apoptosis |

Other Downstream Signaling Events

Beyond the MAPK cascades, the activation of FPRs by this compound triggers a host of other critical downstream signaling events that contribute to the full spectrum of cellular responses.

Modulation of Cyclic AMP (cAMP) Levels by this compound

Upon stimulation with N-formyl peptides, a rapid and transient increase in intracellular cyclic AMP (cAMP) levels is often observed. This modulation is typically mediated by the G protein subunits released upon receptor activation, which can interact with adenylyl cyclase (AC), the enzyme responsible for cAMP synthesis. While FPRs classically couple to Gi proteins, which inhibit adenylyl cyclase, the signaling is complex. Studies have shown that chemoattractant-mediated cAMP production is a key event in regulating cell polarity and migration. The transient peak in cAMP can influence downstream pathways; for instance, elevated cAMP is a potent modulator of inflammatory reactions and has been shown to inhibit the production of inflammatory cytokines like TNF-α. The dynamics of cAMP levels are tightly controlled, with phosphodiesterases (PDEs) rapidly degrading cAMP to terminate the signal. This precise regulation allows cAMP to function as a localized second messenger, influencing specific cellular processes without causing a global, sustained response.

Activation of Protein Kinase C (PKC) Isoforms in this compound Signaling

A central event in FPR signaling is the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with elevated intracellular calcium (released from stores by IP3), is a potent activator of protein kinase C (PKC) isoforms. Neutrophils express several PKC isoforms, including the calcium-sensitive conventional PKCs (cPKCs) such as PKC-α and PKC-β. The activation and translocation of these PKC isoforms to the plasma membrane are essential for mediating key neutrophil functions, including the assembly and activation of the NADPH oxidase complex, which is responsible for the respiratory burst and ROS production. Studies suggest that cPKCs, in particular, play a pivotal role in superoxide (B77818) generation.

Phosphatidylinositol 3-Kinase (PI3K) Involvement in this compound Responses

The phosphatidylinositol 3-kinase (PI3K) pathway is another critical downstream effector of FPR activation. Upon stimulation, specific isoforms of PI3K, particularly the Class IB PI3Kγ, are activated by the βγ-subunits of the dissociated Gi protein. PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial lipid second messenger that accumulates at the leading edge of migrating cells. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as the protein kinase Akt. The PI3K/Akt pathway is integral to various cellular processes, including cell survival, proliferation, and chemotaxis. While some studies have suggested PI3K is indispensable for chemotaxis, others indicate that while it enhances and accelerates the response to N-formyl peptides, alternative pathways mediated by p38 MAPK can compensate for its absence, particularly in maintaining long-term migration.

| Signaling Pathway | Key Activating Event | Primary Effector(s) | Key Cellular Response(s) |

|---|---|---|---|

| cAMP Modulation | G protein interaction with Adenylyl Cyclase | Protein Kinase A (PKA) | Regulation of inflammation, cell polarity. |

| PKC Activation | PLC-mediated generation of DAG and IP3-mediated Ca2+ release | Conventional PKC isoforms (α, β) | NADPH oxidase activation, degranulation. |

| PI3K Signaling | Gβγ subunit activation of PI3Kγ | PIP3, Akt | Chemotaxis, cell survival, actin polymerization. |

| Rho GTPase Regulation | Activation by Guanine (B1146940) Nucleotide Exchange Factors (GEFs) | RhoA, Rac, Cdc42 | Cytoskeletal rearrangement, cell migration, polarity. |

Regulation of Rho GTPases by this compound

The Rho family of small GTPases, including RhoA, Rac, and Cdc42, are master regulators of the actin cytoskeleton and are essential for cell motility and polarization. FPR activation leads to the stimulation of specific guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP on Rho proteins, converting them to their active state. These activated GTPases then interact with downstream effectors to control distinct aspects of cell migration. For instance, Cdc42 is typically involved in establishing cell polarity, Rac1 promotes the formation of lamellipodia at the leading edge, and RhoA regulates the formation of stress fibers and focal adhesions at the cell rear. The activation of RhoA in monocytes by N-formyl peptides has been shown to be a key event. The interplay between these GTPases is complex; for example, cAMP signaling can inversely regulate RhoA activity, where a peak in cAMP corresponds to low RhoA activity, facilitating efficient migration. This tight spatial and temporal regulation of Rho GTPases is fundamental to the directed migration of cells towards a chemoattractant source.

Cellular Responses and Biological Activities of For Met Leu Phe Lys Oh.ch3co2h in Research Models

Chemotactic Activity and Directed Cell Migration Induced by For-Met-Leu-Phe-Lys-OH.CH3CO2H

Formyl peptides are potent chemoattractants, playing a crucial role in guiding immune cells to sites of inflammation and infection. The addition of a lysine (B10760008) residue to the well-studied For-Met-Leu-Phe sequence suggests a modulation of its biological activity, which is of significant interest in immunological research.

Chemotaxis in Phagocytic Leukocytes (Neutrophils, Monocytes) in Vitro

In laboratory settings, formyl peptides have been extensively shown to induce chemotaxis in phagocytic leukocytes, such as neutrophils and monocytes. nih.govmdpi.comnih.gov These cells are critical components of the innate immune system, responsible for the initial response to pathogens. While specific quantitative data for this compound is not extensively detailed in publicly available research, the activities of closely related N-formyl peptides provide a strong predictive framework for its function. For instance, the prototypical formyl peptide, N-formylmethionyl-leucyl-phenylalanine (fMLP), is a powerful chemoattractant for both neutrophils and monocytes. nih.govtocris.comgenscript.com It is established that human blood monocytes can be divided into two subpopulations, one that migrates in response to fMLP and has saturable binding sites for the peptide, and another that does not. mdpi.com

The general chemotactic response of phagocytes to formyl peptides is dose-dependent, with cells migrating towards an increasing concentration gradient of the peptide. This directed movement is essential for the recruitment of these immune cells from the bloodstream to tissues where they are needed to combat infection or clear cellular debris.

Mechanism of Chemotactic Gradient Sensing and Cellular Polarization

The ability of cells to sense a chemical gradient and respond with directed movement is a fundamental process in immunology. The mechanism underlying chemotactic gradient sensing for formyl peptides is initiated by the binding of the peptide to Formyl Peptide Receptors (FPRs) on the surface of leukocytes. mdpi.comnih.gov FPRs are G protein-coupled receptors (GPCRs), and their activation triggers a cascade of intracellular signaling events. nih.govnih.gov

Upon ligand binding, the receptor facilitates the exchange of GDP for GTP on the associated G-protein, leading to the dissociation of its α and βγ subunits. nih.gov These subunits then activate various downstream effector molecules, including:

Phosphoinositide 3-kinase (PI3K): Plays a critical role in regulating the cytoskeletal reorganization necessary for cell migration. nih.gov

Phospholipase C (PLC): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). nih.gov

Mitogen-activated protein kinases (MAPKs): These are involved in a variety of cellular responses, including migration and gene expression. nih.gov

This intricate signaling network results in the polarization of the cell, with the formation of a leading edge (lamellipodium) and a trailing edge (uropod). This polarization is essential for the cell to move in a directed manner up the chemotactic gradient. Cells are thought to employ both spatial and temporal gradient sensing mechanisms to navigate their environment effectively. aps.org Spatial sensing involves comparing the concentration of the chemoattractant across the cell's surface, while temporal sensing involves comparing concentrations at different time points as the cell moves. aps.org

Granule Release and Lysosomal Enzyme Secretion Triggered by this compound

In addition to their chemotactic properties, formyl peptides are potent secretagogues, inducing the release of the contents of intracellular granules from phagocytic leukocytes. mdpi.comnih.gov These granules contain a variety of antimicrobial proteins and enzymes that are crucial for killing pathogens and degrading tissue debris.

The process of degranulation, or lysosomal enzyme secretion, is a key effector function of neutrophils. Upon activation by formyl peptides, different types of granules (azurophilic, specific, and gelatinase granules) fuse with the plasma membrane, releasing their contents into the extracellular space or into phagosomes. This release of enzymes and other pro-inflammatory molecules contributes to the local inflammatory response. The mechanism of formyl peptide-induced degranulation is also dependent on the activation of FPRs and the subsequent intracellular signaling cascades that lead to an increase in intracellular calcium and the activation of protein kinases. nih.gov Studies on fMLP have demonstrated its ability to induce the release of lysosomal enzymes from leukocytes. nih.govnih.gov

Superoxide (B77818) Anion Production and Respiratory Burst Induction by this compound

A critical function of phagocytes in host defense is the production of reactive oxygen species (ROS) through a process known as the respiratory burst. Formyl peptides are known to be potent inducers of this metabolic process. nih.govnih.govnih.govnih.gov The primary enzyme responsible for the respiratory burst is NADPH oxidase, a multi-protein complex that becomes assembled and activated upon cell stimulation. mdpi.comresearchgate.net

The activation of FPRs by formyl peptides triggers signaling pathways that lead to the assembly and activation of NADPH oxidase at the plasma membrane or phagosomal membrane. nih.govmdpi.com This enzyme complex catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻). wikipedia.org Superoxide can then be converted to other potent microbicidal agents, such as hydrogen peroxide and hypochlorous acid. wikipedia.org This production of ROS is a major mechanism by which phagocytes kill ingested microorganisms.

The table below summarizes the key cellular responses induced by formyl peptides, which are expected to be similar for this compound.

| Cellular Response | Key Mediators | Primary Function |

| Chemotaxis | FPRs, G-proteins, PI3K, PLC | Directed migration to inflammatory sites |

| Granule Release | Increased intracellular Ca²⁺, Protein Kinases | Release of antimicrobial proteins and enzymes |

| Respiratory Burst | NADPH oxidase | Production of reactive oxygen species for pathogen killing |

Modulation of Other Immune Cell Functions by this compound

The biological activities of formyl peptides extend beyond the direct activation of phagocytes and can influence other aspects of the immune response.

Effects on Cell Adhesion and Receptor Expression (e.g., Chemokine Receptors)

Cell adhesion is a critical step in the recruitment of leukocytes from the bloodstream to sites of inflammation. Formyl peptide receptor activation has been shown to modulate the adhesive properties of immune cells. For instance, the expression of FPR in lymphocytes can mediate ligand-induced adhesion to activated endothelial cells and to vascular cell adhesion molecule-1 (VCAM-1). nih.gov This suggests that formyl peptides can enhance the ability of leukocytes to adhere to the blood vessel wall before migrating into the tissues.

Furthermore, formyl peptides can also influence the expression of other cell surface receptors, including those for other chemoattractants. This cross-regulation of receptor expression can fine-tune the cellular response to a complex inflammatory environment where multiple chemoattractants are present. dntb.gov.ua For example, stimulation with formyl peptides can lead to an up-regulation of FPRs on the cell surface, thereby increasing the cell's sensitivity to these peptides. nih.gov

Impact on Cytokine and Chemokine Production in Cellular Models

N-formylated peptides are recognized as significant pro-inflammatory molecules that can trigger a variety of biological activities in myeloid cells, including the production and release of cytokines and chemokines. nih.gov This function is critical for amplifying the immune response by recruiting and activating additional leukocytes to sites of infection or tissue damage. nih.gov The binding of N-formyl peptides to their receptors on cells like monocytes and macrophages initiates signaling pathways that lead to the transcription and secretion of these important inflammatory mediators.

For instance, studies using the parent compound N-formyl-Methionyl-Leucyl-Phenylalanine (fMLP) in piglet intestinal models have demonstrated a direct impact on mucosal cytokine concentrations. Perfusion with fMLP led to significant changes in the levels of key cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-10 (IL-10). researchgate.net Similarly, specific agonists for the formyl peptide receptor-like 1 (FPRL1), a member of the FPR family, have been shown to increase the production of inflammatory cytokines in human monocytes. dntb.gov.ua As a potent ligand for these receptors, this compound is understood to participate in these crucial inflammatory processes. The addition of a positively charged lysine residue at the C-terminus can modulate receptor interaction, particularly with FPR2, which is known to respond more effectively to peptides carrying such charges. nih.gov

Table 1: Effect of fMLP on Mucosal Cytokine Concentrations in an Ex Vivo Piglet Model

Data derived from studies on the parent compound fMLP, illustrating the typical cytokine response elicited by N-formyl peptides. researchgate.net

| Treatment | IFN-γ (pg/mg protein) | TNF-α (pg/mg protein) | IL-10 (pg/mg protein) |

| Control | ~150 | ~250 | ~40 |

| fMLP | ~250 | ~400 | ~30 |

Structure Activity Relationship Sar Studies and Rational Design of For Met Leu Phe Lys Oh.ch3co2h Analogues

Impact of Amino Acid Substitutions on For-Met-Leu-Phe-Lys-OH.CH3CO2H Activity and Specificity

The biological activity of formyl peptides is highly dependent on the chemical nature of the amino acid side chains at each position. Modifications to the methionine, phenylalanine, and the C-terminal lysine (B10760008) residues of the For-Met-Leu-Phe-Lys-OH scaffold can dramatically alter its interaction with the FPR family of receptors.

The N-terminal formyl-methionine residue is a critical component for the activity of fMLP and its analogues. The formyl group is essential for recognition by FPR1. The methionine side chain, with its thioether group, occupies a specific pocket within the receptor. A common substitution for methionine in peptide chemistry is the isosteric amino acid norleucine (Nle), which replaces the sulfur atom of methionine with a methylene (B1212753) group. This substitution is often employed to increase the peptide's resistance to oxidation, a common metabolic liability of methionine-containing peptides.

While direct SAR studies on For-Met-Leu-Phe-Lys-OH with a norleucine substitution are not extensively detailed, the effects of this modification on the parent fMLP peptide are informative. In many peptide systems, the substitution of Met with Nle is well-tolerated and can lead to analogues with comparable or even slightly enhanced biological activity due to increased hydrophobicity, which can favor receptor binding. This functional isosterism suggests that an analogue like For-Nle-Leu-Phe-Lys-OH would likely retain significant agonist activity at FPRs.

The phenylalanine residue at position 3 of the core fMLP sequence is crucial for its high-affinity binding and agonist activity. The aromatic side chain of phenylalanine is believed to engage in significant hydrophobic and/or π-π stacking interactions within a corresponding pocket of the FPR1 receptor.

Modifications to this residue have profound effects on peptide potency. For instance, introducing a substituent onto the phenyl ring can alter both steric and electronic properties, thereby modulating receptor affinity. One studied example involves the substitution of phenylalanine with p-iodo-phenylalanine. This modification, which adds a bulky, hydrophobic iodine atom to the para position of the phenyl ring, has been used to probe the conformational and binding properties of fMLP analogues. Such modifications highlight the sensitivity of the receptor's binding pocket to changes in the size and electronics of the C-terminal aromatic residue. Other modifications, such as the introduction of methyl groups (e.g., α-methyl-phenylalanine), can also influence receptor affinity and selectivity by altering the peptide's conformational flexibility and interaction with hydrophobic pockets in the receptor. nih.gov The phenylalanine core is considered essential for maintaining antiviral activity in other peptidomimetics that bind to different targets, underscoring the general importance of this residue's structure in ligand-protein interactions. mdpi.com

The addition of a lysine residue to the C-terminus of fMLP, creating the For-Met-Leu-Phe-Lys-OH scaffold, significantly alters its receptor interaction profile, particularly concerning the different FPR isoforms. While FPR1 is the high-affinity receptor for the tripeptide fMLP, FPR2 (also known as FPRL1) binds fMLP with much lower affinity. nih.gov However, FPR2 is notably more sensitive to the composition of the C-terminal amino acids of formyl peptides than FPR1. nih.gov

Research has shown that FPR2 responds more favorably to peptides that carry a positive charge at the C-terminus. nih.gov The addition of the positively charged lysine residue in For-Met-Leu-Phe-Lys-OH (fMLFK) enhances its potency at the FPR2 receptor compared to the parent fMLP, which has a negatively charged C-terminus at physiological pH. nih.govnih.gov This is attributed to a key structural difference in the binding pockets of the receptors; a specific aspartic acid residue (Asp-281) in FPR2 creates a negatively charged region that can form a stable electrostatic interaction with the positively charged lysine side chain of the peptide ligand. nih.gov In contrast, FPR1 is less sensitive to such C-terminal charges. nih.gov

This differential recognition is a key determinant of receptor selectivity. Thus, the C-terminal lysine not only extends the peptide but, more importantly, introduces a positive charge that specifically enhances its interaction with and activity at the FPR2 receptor.

Influence of Peptide Length on FPR Binding and Agonism

Peptide length is another critical factor that governs the binding and agonist activity of formyl peptides, with different FPR isoforms showing distinct preferences. As noted above, FPR2's binding affinity is more influenced by the C-terminal domain of its peptide ligands compared to FPR1. nih.gov

Studies systematically extending the fMLP sequence have demonstrated that FPR2 interacts more strongly with longer peptides. For instance, FPR2 binds pentapeptides (e.g., fMLFII, fMLFIK) more effectively than tetrapeptides (like fMLFK), and tetrapeptides more effectively than the tripeptide fMLF. nih.gov This suggests that the binding pocket of FPR2 can accommodate and make favorable contacts with longer peptide chains, particularly those with specific C-terminal characteristics. The table below, derived from calcium flux assay data in cells expressing either FPR1 or FPR2, illustrates the differential effect of peptide length and C-terminal charge on receptor activation.

| Peptide | Sequence | C-terminal Charge | FPR1 Activity (EC₅₀, nM) | FPR2 Activity (EC₅₀, nM) |

|---|---|---|---|---|

| fMLF | For-Met-Leu-Phe-OH | Negative | 2.1 | 940 |

| fMLFK | For-Met-Leu-Phe-Lys-OH | Positive | 3.2 | 24 |

| fMLFIK | For-Met-Leu-Phe-Ile-Lys-OH | Positive | 4.8 | 3.5 |

| fMLFE | For-Met-Leu-Phe-Glu-OH | Negative | 1.8 | > 10,000 |

Data adapted from scientific studies measuring calcium flux in receptor-expressing cell lines. nih.gov

The data clearly show that while extending the peptide from fMLP to fMLFK has little effect on FPR1 potency, it dramatically increases potency at FPR2 by nearly 40-fold. Further extension to the pentapeptide fMLFIK results in an additional ~7-fold increase in potency at FPR2, making it a highly potent FPR2 agonist. Conversely, adding a negatively charged residue (fMLFE) renders the peptide virtually inactive at FPR2. nih.gov

Stereochemical Considerations in For-Met-Leu-Phe-Lys-OH Analogues

The biological activity of peptides is intrinsically linked to their stereochemistry, as receptors are chiral environments that can distinguish between enantiomers and diastereomers of a ligand. The natural amino acids in For-Met-Leu-Phe-Lys-OH are all of the L-configuration. The substitution of one or more of these L-amino acids with their D-enantiomers can have significant consequences for peptide conformation, receptor binding, and biological stability. nih.gov

Introducing D-amino acids can serve several purposes in rational drug design:

Increased Proteolytic Stability: Peptides composed of L-amino acids are susceptible to degradation by proteases in biological systems. Replacing a key L-amino acid with its D-counterpart at a cleavage site can render the peptide resistant to enzymatic degradation, thereby prolonging its biological half-life. mdpi.com

Conformational Constraints: A D-amino acid substitution can induce specific turns or kinks in the peptide backbone, locking it into a conformation that may be more or less favorable for receptor binding. This can be a powerful tool to probe the bioactive conformation of the peptide.

Altered Receptor Affinity and Selectivity: The precise three-dimensional arrangement of side chains is critical for fitting into a receptor's binding pocket. A change in stereochemistry at a single position can abolish activity if a key interaction is disrupted, or in some cases, it can enhance activity or alter selectivity between receptor subtypes. nih.gov While some peptide-receptor systems are highly specific for L-amino acids, others can tolerate or even prefer a D-amino acid at certain positions.

Design and Characterization of For-Met-Leu-Phe-Lys-OH-Derived Agonists and Antagonists

The For-Met-Leu-Phe-Lys-OH scaffold can be systematically modified to produce not only more potent or selective agonists but also competitive antagonists. The design of such molecules hinges on understanding which structural elements are required for receptor activation (agonism) versus those that only contribute to binding affinity (antagonism).

A key strategy for converting an fMLP-based agonist into an antagonist involves modification of the N-terminal formyl group. While the formyl group is critical for agonism at FPR1, replacing it with larger, bulkier groups can result in a molecule that binds to the receptor but fails to trigger the conformational change necessary for G-protein coupling and signal transduction. For example, replacing the N-formyl group with a tert-butyloxycarbonyl (t-Boc) or iso-butyloxycarbonyl group converts the peptide into a potent FPR antagonist.

Further modifications to these antagonist scaffolds can fine-tune their properties. Adding a C-terminal lysine to an antagonist like iso-butyloxycarbonyl-Met-Leu-Phe (i-Boc-MLF) has been shown to retain antagonist potency. This demonstrates that modifications at the C-terminus are tolerated within the antagonist framework and can be used to attach other moieties, such as linkers for radiolabeling, without losing the core antagonist activity. This dual-end modification strategy—altering the N-terminus to block activation and modifying the C-terminus to modulate selectivity or add functionality—is a powerful approach in the rational design of receptor modulators derived from the fMLP scaffold.

Development of Biased Agonists and Functionally Selective Ligands

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, is a sophisticated approach to drug design. youtube.com This principle has been applied to formyl peptide receptors to develop functionally selective ligands that can, for instance, promote anti-inflammatory effects while minimizing pro-inflammatory ones. nih.govnih.gov

Research has shown that different ligands for FPRs can indeed elicit distinct patterns of intracellular signaling. nih.gov For example, the synthetic, non-peptide small molecule Quin-C1 is a highly selective agonist for FPR2. It was identified as a biased agonist because it stimulates calcium mobilization through FPR2 but does not lead to significant superoxide (B77818) generation, a key pro-inflammatory response in neutrophils. nih.gov This functional selectivity demonstrates that the pathways for chemotaxis/calcium flux and the oxidative burst can be decoupled through rational ligand design.

Another study systematically analyzed biased agonism at FPR1 by comparing responses to bacteria-derived ligands and endogenous agonists across signaling pathways like cAMP inhibition, receptor internalization, and ERK activation. nih.gov While this particular study found a general bias towards cAMP inhibition for all tested agonists, it established a framework for characterizing the signaling profiles of new ligands. nih.gov The development of such biased agonists, inspired by the SAR of compounds like fMLFK, offers a pathway to fine-tune cellular responses, potentially separating desired therapeutic actions from adverse effects. researchgate.net

| Ligand | Receptor Target | Activated Pathway | Unactivated/Weakly Activated Pathway | Classification | Reference |

|---|---|---|---|---|---|

| Quin-C1 | FPR2 | Calcium Mobilization | Superoxide Generation | Biased Agonist | nih.gov |

| L-37pA (apoA-I mimetic) | FPR2 | Calcium Flux, Chemotaxis | Superoxide Generation | Probable Biased Agonist | nih.gov |

Peptidomimetic Design Inspired by this compound

To overcome the limitations of natural peptides, such as poor metabolic stability, researchers have developed peptidomimetics—molecules that mimic the structure and function of peptides. nih.gov Inspired by the structure of fMLF and its analogues, a series of "AApeptides," which are based on N-acylated-N-aminoethyl amino acid residues, were designed and synthesized. nih.gov

These fMLF-mimicking AApeptides were effective in activating FPR-expressing cells, inducing calcium mobilization. nih.gov Notably, some of these peptidomimetics were more efficacious than fMLF itself at higher concentrations. Consistent with the SAR of the parent peptide, these AApeptides displayed a preference for FPR1 over FPR2, indicating that the core pharmacophore responsible for FPR1 interaction was successfully replicated. nih.gov This work demonstrates that the essential structural features of formyl peptides can be incorporated into non-peptide backbones to create novel, potentially more drug-like molecules that target the formyl peptide receptor system.

Libraries and Screening Approaches for Novel this compound-Related Ligands

The discovery of novel ligands for FPRs has been accelerated by the use of high-throughput screening techniques involving large chemical libraries. These approaches allow for the rapid identification of new molecular scaffolds with desired activities.

Positional Scanning Combinatorial Libraries

Positional scanning combinatorial libraries are a powerful tool for optimizing peptide sequences and identifying key residues for biological activity. genscript.comproteogenix.science In this method, a peptide library is created where one position is held constant with a specific amino acid, while all other positions consist of a mixture of amino acids. nih.gov By screening these sub-libraries, the ideal amino acid for each position in the peptide sequence can be determined.

This technique is highly applicable for exploring the SAR of fMLFK analogues. For instance, a positional scanning library could be created based on the fMLFK backbone (For-Met-Leu-Phe-Xaa), where the lysine position (Xaa) is systematically substituted with all other natural amino acids. Screening this library for activity at FPR1 versus FPR2 would rapidly identify which residues enhance selectivity for one receptor over the other, providing detailed SAR data and leading to the design of more potent and selective ligands. genscript.com

Tethered Peptide Libraries for Ligand Discovery

A novel screening approach known as the tethered ligand library has been successfully used to identify new peptide agonists for the formyl peptide receptor. conestogac.on.ca This method leverages the activation mechanism of protease-activated receptors, like the thrombin receptor. A library of random peptides is "tethered" to a receptor scaffold, and clones that can activate a target receptor (like FPR1) are selected. conestogac.on.ca

Using this innovative technique, a pentapeptide with the sequence Met-Met-Trp-Leu-Leu (MMWLL) was identified as an FPR1 agonist. nih.govconestogac.on.ca Remarkably, when this peptide was synthesized with an N-terminal formyl group (fMMWLL), its potency at FPR1 increased by 1000-fold and was even more potent than the classical agonist fMLF. conestogac.on.ca This discovery highlights the power of unbiased library screening methods to uncover entirely new sequences with high affinity for formyl peptide receptors, moving beyond simple modifications of known ligands like fMLFK.

Advanced Analytical and Computational Methodologies for For Met Leu Phe Lys Oh.ch3co2h Research

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for elucidating the structural and conformational properties of peptides. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy provide detailed insights into the atomic-level structure and secondary structure characteristics of For-Met-Leu-Phe-Lys-OH.CH3CO2H and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and Analogues